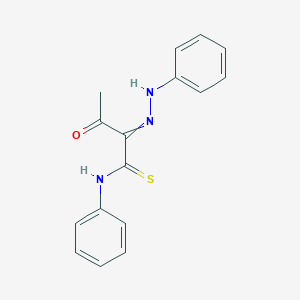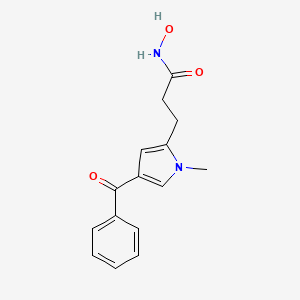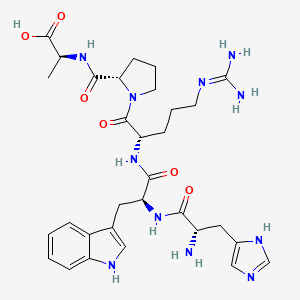
9-(6-Nitrohexyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(6-Nitrohexyl)-9H-carbazole: is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Nitrohexyl)-9H-carbazole typically involves the nitration of a hexyl-substituted carbazole. One common method is the electrophilic nitration of the hexyl chain using nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 9-(6-Nitrohexyl)-9H-carbazole can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can also undergo oxidation reactions, where the carbazole ring is oxidized to form carbazole-quinone derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed:
Amino derivatives: Formed from the reduction of the nitro group.
Carbazole-quinone derivatives: Formed from the oxidation of the carbazole ring.
Substituted carbazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 9-(6-Nitrohexyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The carbazole ring system is known for its strong fluorescence, which can be utilized in imaging and diagnostic applications.
Medicine: The compound is investigated for its potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-(6-Nitrohexyl)-9H-carbazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The carbazole ring system can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
9-(6-Aminohexyl)-9H-carbazole: Similar structure but with an amino group instead of a nitro group.
9-(6-Hydroxyhexyl)-9H-carbazole: Contains a hydroxy group in place of the nitro group.
9-(6-Methylhexyl)-9H-carbazole: Has a methyl group instead of a nitro group.
Comparison: 9-(6-Nitrohexyl)-9H-carbazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various chemical transformations. Additionally, the nitro group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Properties
CAS No. |
675585-23-6 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-(6-nitrohexyl)carbazole |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI Key |
UAYMCYWZJTZOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)


![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)


![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)



